
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as DMTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of pyrazole derivatives and has a trifluoromethyl group attached to the benzamide moiety.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to inhibit the activation of MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1. In neurology, this compound has been shown to reduce oxidative stress and neuroinflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. This compound is also stable under various conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents such as DMSO or ethanol. Furthermore, this compound has a low bioavailability and requires the use of high concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of this compound analogs with improved bioavailability and efficacy is another future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neurology, and inflammation. This compound exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including its potential as a therapeutic agent for various diseases, optimization of the synthesis method, elucidation of its mechanism of action, and development of analogs with improved bioavailability and efficacy.
Métodos De Síntesis
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Inflammation is a complex biological process that is involved in various diseases such as arthritis, atherosclerosis, and inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-7-11(8(2)19-18-7)17-12(20)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVWBOTIYFTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
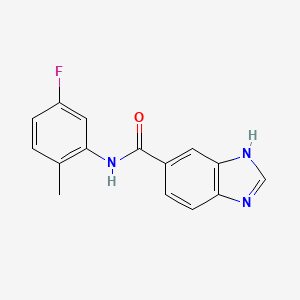
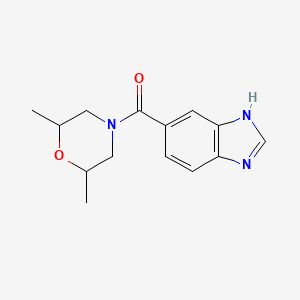
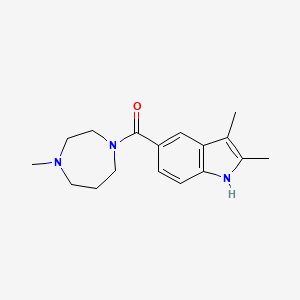
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
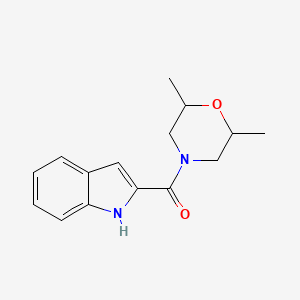
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
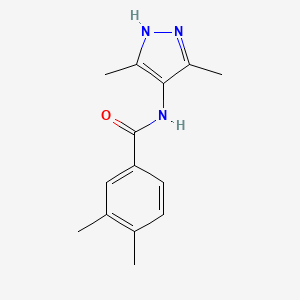

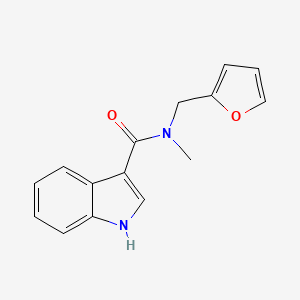
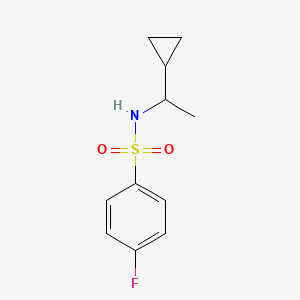

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)